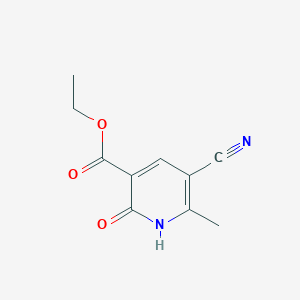

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Descripción

Propiedades

IUPAC Name |

ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)6(2)12-9(8)13/h4H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFDGVXYARBFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and cardiotonic effects.[2][3] Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a highly functionalized 2-pyridone, represents a key intermediate for the synthesis of various complex molecules and active pharmaceutical ingredients (APIs).[4][5] This guide provides a comprehensive overview of the prevalent synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.

Core Synthesis Strategy: Multicomponent Reactions for Efficiency and Diversity

While numerous methods exist for the synthesis of 2-pyridones, multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach.[4][6] These one-pot processes allow for the construction of complex molecular architectures from simple precursors in a single synthetic operation, minimizing waste and purification steps.[1] The synthesis of ethyl 5-cyano-2-hydroxy-6-methylnicotinate is most effectively achieved through a variation of the Guareschi-Thorpe condensation, a classic and reliable method for constructing the 2-pyridone ring.[7][8][9][10]

The Guareschi-Thorpe Condensation: A Mechanistic Overview

The Guareschi-Thorpe reaction involves the condensation of a β-keto ester with cyanoacetamide (or its derivatives) in the presence of a base.[7][11] The reaction proceeds through a series of well-defined steps, initiated by the formation of an enolate from the β-keto ester. This is followed by a Michael addition to an activated alkene, intramolecular cyclization, and subsequent dehydration to yield the aromatic 2-pyridone ring.

The synthesis of ethyl 5-cyano-2-hydroxy-6-methylnicotinate specifically utilizes ethyl acetoacetate and ethyl 2-cyano-3-(ethoxy)crotonate (or a related enol ether) as key building blocks, with a nitrogen source, typically ammonia or an ammonium salt, to complete the heterocyclic ring.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the Guareschi-Thorpe condensation pathway for the synthesis of ethyl 5-cyano-2-hydroxy-6-methylnicotinate.

Caption: Guareschi-Thorpe inspired synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of ethyl 5-cyano-2-hydroxy-6-methylnicotinate, adapted from established methodologies for similar 2-pyridone syntheses.[12][13]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl Acetoacetate | 130.14 | 1.30 g (1.26 mL) | 10 |

| Ethyl Cyanoacetate | 113.12 | 1.13 g (1.07 mL) | 10 |

| Triethyl Orthoformate | 148.20 | 1.78 g (2.0 mL) | 12 |

| Ammonium Acetate | 77.08 | 0.93 g | 12 |

| Ethanol (Anhydrous) | 46.07 | 20 mL | - |

| Piperidine | 85.15 | 0.1 mL | (catalyst) |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (10 mmol), ethyl cyanoacetate (10 mmol), triethyl orthoformate (12 mmol), and anhydrous ethanol (20 mL).

-

Initiation: Add a catalytic amount of piperidine (approximately 0.1 mL) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Addition of Nitrogen Source: After the initial condensation is complete (as indicated by TLC), add ammonium acetate (12 mmol) to the reaction mixture.

-

Continued Reflux: Continue to reflux the mixture for an additional 4-6 hours.

-

Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If precipitation is not spontaneous, the reaction mixture can be poured into ice-cold water (50 mL) with vigorous stirring to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

Characterization Data

The structure of the synthesized ethyl 5-cyano-2-hydroxy-6-methylnicotinate should be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), a singlet for the methyl group on the pyridine ring, and a singlet for the proton at the 4-position of the ring. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show distinct resonances for the carbonyl carbons of the ester and the pyridone, the cyano carbon, and the carbons of the pyridine ring and the substituents.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyridone tautomer, the C≡N stretch of the cyano group, and the C=O stretches of the ester and pyridone carbonyls.[14][15]

Process Optimization and Considerations

The yield and purity of the final product can be influenced by several factors:

-

Catalyst: While piperidine is a common and effective catalyst, other bases such as sodium ethoxide or DBU can also be employed.[7] The choice of catalyst can affect reaction times and yields.

-

Solvent: Ethanol is a conventional solvent for this reaction, but other polar protic solvents can be used. In some cases, solvent-free conditions have been shown to be effective.[16]

-

Reaction Time and Temperature: Optimization of the reflux time and reaction temperature can improve the overall efficiency of the synthesis. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

The reagents used are flammable and may be irritating. Avoid inhalation and contact with skin and eyes.

Conclusion

The synthesis of ethyl 5-cyano-2-hydroxy-6-methylnicotinate via a multicomponent reaction strategy represents an efficient and practical approach to obtaining this valuable heterocyclic building block. The Guareschi-Thorpe condensation and its variations provide a robust and scalable method for its production. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize this compound in high yield and purity, facilitating its application in drug discovery and development programs.

References

-

Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(8), 2567–2570. [Link]

-

Ciufolini, M. A., & Carles, L. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(8), 2567-2570. [Link]

-

El-Mekabaty, A., & El-Faham, A. (2018). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 23(11), 2945. [Link]

-

Vasilyev, A. V., & Zhuravlev, F. A. (2019). Multicomponent Cyclization of Ethyl Trifluoroacetoacetate with Acetaldehyde and 1,3-Diamines to Hetero-Fused Pyridines. Russian Journal of Organic Chemistry, 55(1), 89-97. [Link]

-

Al-Zaydi, K. M. (2015). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Journal of Heterocyclic Chemistry, 52(4), 1147-1153. [Link]

-

Shaabani, A., Ghadari, R., & Sarvary, A. (2010). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Tetrahedron Letters, 51(24), 3242-3245. [Link]

-

Tron, G. C., Minassi, A., Sorba, G., & Fausone, M. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

-

Djordjevic, J. B., Milosavljevic, M. M., & Avramov-Ivic, M. L. (2015). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. Journal of the Serbian Chemical Society, 80(1), 1-11. [Link]

-

Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of organic chemistry, 67(8), 2567–2570. [Link]

-

Kumar, A., & Maurya, R. A. (2008). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Synlett, (6), 883-885. [Link]

-

Al-Mousawi, S. M., El-Apasery, M. A., & Al-Kandari, H. A. (2020). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. Journal of Heterocyclic Chemistry, 57(5), 2246-2253. [Link]

-

Suarez, M., et al. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(23), 5656. [Link]

-

Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-13. [Link]

-

ACS Green Chemistry Institute. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS GCI Pharmaceutical Roundtable. [Link]

-

Elgemeie, G. H., & El-Ezbawy, S. R. (1991). Guareschi–Thorpe condensation. Journal of Chemical Research, Synopses, (3), 74-75. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

-

Wang, X., et al. (2012). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)- nicotinate. Chinese Chemical Letters, 23(1), 25-28. [Link]

-

Quiroga, J., & Insuasty, B. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 1-23. [Link]

-

AstraZeneca. (2011). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 15(4), 835-843. [Link]

-

Jat, R. S., Khan, R., & Bhanuchandra, M. (2020). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. ChemistrySelect, 5(20), 6143-6150. [Link]

-

Wang, Q., et al. (2021). Diversity-oriented functionalization of 2-pyridones and uracils. Nature Communications, 12(1), 1-11. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Scribd. (n.d.). Hantzsch Pyridine Synthesis. Scribd. [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. PubChem. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Potential Recognition Layer in Electrochemical Sensor: A Comparative Characterization of p-Cyano Schiff Base Compounds. Biointerface Research in Applied Chemistry, 12(2), 1803-1813. [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. NIST WebBook. [Link]

-

Chemicalbridge. (n.d.). Ethyl 5-cyano-6-hydroxy-2-methylnicotinate. Chemicalbridge. [Link]

-

Amerigo Scientific. (n.d.). Ethyl 5-Cyano-6-methylnicotinate. Amerigo Scientific. [Link]

-

Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427–437. [Link]

-

El-Gazzar, A. B. A., et al. (2018). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492–1496. [Link]

- Bayer AG. (1984). Process for the preparation of 6-methyl-nicotinic-acid esters.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2010). Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.

-

Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Royal Society of Chemistry. [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Spectroscopic Guide to Ethyl 5-cyano-2-hydroxy-6-methylnicotinate: Unveiling its Molecular Fingerprint

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, understanding the structural nuances of such molecules is paramount. This guide offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge necessary for its identification, characterization, and utilization in synthetic applications.

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate exists in tautomeric equilibrium with its pyridone form, Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Spectroscopic techniques provide a window into this dynamic, revealing the predominant form in different environments and confirming the compound's structural integrity. The data presented herein is crucial for quality control, reaction monitoring, and the rational design of novel therapeutics based on the nicotinonitrile scaffold.[1]

Molecular Structure and Spectroscopic Correlation

The structural features of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate are directly correlated with its spectroscopic output. The following diagram illustrates the key functional groups that give rise to characteristic signals in NMR, IR, and MS analysis.

Caption: Molecular structure of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate provide definitive information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | OH / NH (tautomer) |

| ~8.3 | Singlet | 1H | H4 |

| 4.35 | Quartet | 2H | OCH₂CH₃ |

| 2.65 | Singlet | 3H | C6-CH₃ |

| 1.35 | Triplet | 3H | OCH₂CH₃ |

Note: The chemical shift of the acidic proton (OH/NH) can be broad and its position may vary depending on the solvent and concentration.

Interpretation and Causality:

The downfield chemical shift of the H4 proton (~8.3 ppm) is attributed to the deshielding effect of the electron-withdrawing cyano and ester groups, as well as the aromatic nature of the pyridine ring. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, indicative of the coupling between the methylene and methyl protons. The singlet for the C6-methyl group confirms its attachment to a quaternary carbon. The broad singlet at approximately 12.5 ppm is characteristic of the exchangeable proton of the hydroxyl group or the N-H proton of the pyridone tautomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~162 | C2-O / C2=O (tautomer) |

| ~158 | C6 |

| ~148 | C4 |

| ~116 | C≡N |

| ~108 | C5 |

| ~105 | C3 |

| ~62 | OCH₂CH₃ |

| ~20 | C6-CH₃ |

| ~14 | OCH₂CH₃ |

Interpretation and Causality:

The carbonyl carbon of the ester group appears significantly downfield (~165 ppm). The chemical shifts of the pyridine ring carbons are influenced by the substituents and the heteroatom. The presence of the electron-withdrawing cyano group and the oxygen atom significantly affects the chemical shifts of the C2, C4, C5, and C6 carbons. The upfield signals correspond to the aliphatic carbons of the ethyl group and the methyl group at the C6 position.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H / N-H stretch (tautomer) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1660 | Strong | C=O stretch (pyridone tautomer) |

| ~1600, ~1550 | Medium | C=C and C=N stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation and Causality:

The broad absorption band in the 3400-3200 cm⁻¹ region is a clear indication of the presence of a hydroxyl or an N-H group, consistent with the tautomeric nature of the compound. The strong, sharp peak at approximately 2230 cm⁻¹ is a definitive signature of the nitrile (C≡N) functional group. The prominent absorption at ~1720 cm⁻¹ corresponds to the carbonyl stretch of the ethyl ester. An additional carbonyl peak around 1660 cm⁻¹ would be indicative of the pyridone tautomer. The absorptions in the 1600-1550 cm⁻¹ range are characteristic of the aromatic pyridine ring vibrations.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 206 | [M]⁺, Molecular ion |

| 178 | [M - C₂H₄]⁺, Loss of ethylene from the ethyl ester |

| 161 | [M - OC₂H₅]⁺, Loss of the ethoxy radical |

| 133 | [M - COOC₂H₅]⁺, Loss of the ethyl carboxylate group |

Interpretation and Causality:

The molecular ion peak at m/z 206 confirms the molecular weight of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate (C₁₀H₁₀N₂O₃). The fragmentation pattern is consistent with the structure, showing characteristic losses of fragments from the ethyl ester group. The loss of ethylene (28 Da) via a McLafferty rearrangement is a common fragmentation pathway for ethyl esters. The loss of the ethoxy radical (45 Da) and the entire ethyl carboxylate group (73 Da) are also expected fragmentation patterns that further corroborate the proposed structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. The characteristic signals and fragmentation patterns detailed in this guide serve as a reliable reference for researchers engaged in the synthesis, modification, and application of this important class of heterocyclic compounds. The presented protocols for data acquisition ensure reproducibility and adherence to standard analytical practices, reinforcing the scientific integrity of the characterization process. The insights derived from this spectroscopic analysis are fundamental for advancing the role of nicotinonitrile derivatives in the landscape of modern drug discovery.

References

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Molecules. Available at: [Link]

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 75894-42-7): A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a pivotal building block in modern medicinal chemistry. Its significance as a key intermediate in the development of P2Y12 receptor antagonists will be a central focus, offering insights for professionals in drug discovery and development.

Chemical Identity and Structural Elucidation

The compound with CAS number 75894-42-7 is systematically named ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate.[1] However, it is also known by several synonyms, including ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate and ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate.[1][2] This multiplicity of names arises from the existence of tautomeric forms, a common characteristic of hydroxypyridines.[2]

The core structure is a dihydropyridine ring, which is fundamental to the biological activity of many pharmaceutical compounds. The structural features of this intermediate are crucial for its role in the synthesis of active pharmaceutical ingredients (APIs).[2]

Sources

The Versatile Scaffold: A Technical Guide to the Synthesis of Substituted Pyridones from Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Ethyl 5-cyano-2-hydroxy-6-methylnicotinate serves as a highly versatile and strategic starting material for the synthesis of a diverse array of substituted pyridone derivatives. Its densely functionalized core, featuring a cyano group, an ester moiety, a methyl group, and the reactive 2-pyridone system, offers multiple avenues for chemical modification. This in-depth technical guide provides a comprehensive overview of the synthetic transformations of ethyl 5-cyano-2-hydroxy-6-methylnicotinate, focusing on key reactions such as N- and O-alkylation, halogenation, and the construction of fused heterocyclic systems. This document is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, offering detailed experimental protocols, mechanistic insights, and a discussion of the biological relevance of the resulting compounds.

Introduction: The Significance of the 2-Pyridone Moiety

The 2-pyridone ring system is a cornerstone in the design of bioactive molecules. Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance in medicinal chemistry.[3][4] The unique electronic and structural features of the 2-pyridone moiety, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological targets.[4] Furthermore, the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms provides a handle for controlling reactivity and designing molecules with specific physicochemical properties.[4]

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is a particularly attractive starting material due to its ready accessibility and the presence of multiple functional groups that can be selectively manipulated. The electron-withdrawing cyano and ester groups influence the reactivity of the pyridone ring, while the methyl group offers a site for potential further functionalization. This guide will explore the chemical space accessible from this versatile starting block.

Synthesis of the Core Scaffold: Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

The synthesis of the title compound, ethyl 5-cyano-2-hydroxy-6-methylnicotinate, can be achieved through a multi-step process. A common and efficient method involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by a cyclization reaction with malononitrile.[5]

Experimental Protocol: Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate[5]

-

Step 1: Formation of the Enamine Intermediate

-

To a suitable reactor, charge ethyl acetoacetate and ethanol.

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA).

-

Warm the mixture to an internal temperature of 41–43 °C for 5 to 6 hours. The reaction should be monitored by a suitable chromatographic method (e.g., Gas Chromatography) until the consumption of ethyl acetoacetate is complete (≤2% remaining).

-

-

Step 2: Cyclization to the Pyridone Core

-

Cool the reaction mixture from Step 1 to 20–25 °C.

-

Add triethylamine.

-

Slowly add a solution of malononitrile in ethanol, maintaining the temperature between 25 and 36 °C.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with ethanol, and dry under vacuum to yield ethyl 5-cyano-2-hydroxy-6-methylnicotinate.

-

Key Synthetic Transformations of the Pyridone Core

The ethyl 5-cyano-2-hydroxy-6-methylnicotinate scaffold is amenable to a variety of chemical modifications, allowing for the generation of diverse libraries of substituted pyridones. The key reactive sites are the nitrogen and oxygen atoms of the pyridone ring, as well as the aromatic carbon positions.

N-Alkylation and O-Alkylation: A Matter of Regioselectivity

The alkylation of 2-pyridones is a fundamental transformation that can lead to either N- or O-substituted products due to the tautomeric nature of the pyridone ring. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the pyridone ring.[6]

Mechanism of N- vs. O-Alkylation:

The ambident nucleophilic character of the pyridone anion is at the heart of the regioselectivity challenge. Harder electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles favor reaction at the softer nitrogen atom (N-alkylation). Reaction conditions can be tuned to favor one isomer over the other. For instance, the use of cesium carbonate as a base has been shown to promote N-alkylation of 3-cyano-2(1H)-pyridones.[6]

Pyridone [label="Ethyl 5-cyano-2-hydroxy-6-methylnicotinate", fillcolor="#F1F3F4"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Anion [label="Pyridone Anion\n(Ambident Nucleophile)", fillcolor="#F1F3F4"]; RX [label="Alkyl Halide (R-X)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; N_Alkylated [label="N-Alkylated Pyridone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Alkylated [label="O-Alkylated Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pyridone -> Anion [label="-H+"]; Base -> Pyridone; Anion -> N_Alkylated [label="Attack at N"]; Anion -> O_Alkylated [label="Attack at O"]; RX -> N_Alkylated; RX -> O_Alkylated; }

Caption: Regioselective N- vs. O-alkylation of the pyridone core.Experimental Protocol: General Procedure for N-Alkylation

A general procedure for the N-alkylation of related 3-cyano-6-hydroxy-4-methyl-2-pyridones has been reported, which can be adapted for the title compound.[7]

-

To a solution of ethyl 5-cyano-2-hydroxy-6-methylnicotinate in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate or cesium carbonate).

-

Add the desired alkylating agent (e.g., an alkyl halide).

-

Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography or recrystallization.

Table 1: Representative N-Alkylated Pyridone Derivatives

| R Group | Alkylating Agent | Product Name | Reference |

| Methyl | Methyl iodide | Ethyl 5-cyano-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate | [7] |

| Ethyl | Ethyl iodide | Ethyl 5-cyano-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | [7] |

| Butyl | Butyl bromide | Ethyl 1-butyl-5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | [7] |

Halogenation: Introducing a Handle for Cross-Coupling Reactions

Halogenation of the pyridone ring provides a valuable synthetic handle for further diversification through cross-coupling reactions. The 2-hydroxy group can be converted to a more reactive chloro group, which can then be displaced or used in coupling reactions.

Conversion to 6-Chloronicotinate:

A crucial transformation is the conversion of the 2-hydroxy group to a 2-chloro group. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a key step in the synthesis of P2Y12 antagonists.[8]

Pyridone [label="Ethyl 5-cyano-2-hydroxy-6-methylnicotinate", fillcolor="#F1F3F4"]; POCl3 [label="POCl₃", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Chloronicotinate [label="Ethyl 6-chloro-5-cyano-2-methylnicotinate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Cross-Coupling Reactions\n(e.g., Suzuki, Buchwald-Hartwig)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substituted [label="Further Substituted Derivatives", fillcolor="#F1F3F4"];

Pyridone -> Chloronicotinate; POCl3 -> Chloronicotinate; Chloronicotinate -> Substituted; Coupling -> Substituted; }

Caption: Conversion to 6-chloronicotinate and subsequent functionalization.Experimental Protocol: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate [8]

-

To a flask containing ethyl 5-cyano-2-hydroxy-6-methylnicotinate, carefully add phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux for a specified period.

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 6-chloro-5-cyano-2-methylnicotinate.

Synthesis of Fused Heterocyclic Systems: Building Complexity

The cyano and ester functionalities on the pyridone ring are ideal precursors for the construction of fused heterocyclic systems, such as pyrimido[4,5-b]pyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.[1][9]

General Strategy for Pyrimido[4,5-b]pyridine Synthesis:

The synthesis of pyrimido[4,5-b]quinolines, a related class of compounds, often involves the condensation of a 6-aminouracil derivative with an aldehyde and a 1,3-dicarbonyl compound.[1] A similar strategy can be envisioned for the synthesis of pyrimido[4,5-b]pyridines starting from an appropriately modified ethyl 5-cyano-2-hydroxy-6-methylnicotinate derivative. For example, the cyano group can be reduced to an amino group, which can then be cyclized with a suitable one-carbon synthon.

Pyridone [label="Ethyl 5-cyano-2-hydroxy-6-methylnicotinate", fillcolor="#F1F3F4"]; Reduction [label="Reduction of Cyano Group", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Aminopyridine [label="Aminopyridine Derivative", fillcolor="#F1F3F4"]; Cyclization [label="Cyclization with C1 Synthon", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Fused_System [label="Pyrimido[4,5-b]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pyridone -> Aminopyridine; Reduction -> Aminopyridine; Aminopyridine -> Fused_System; Cyclization -> Fused_System; }

Caption: General strategy for the synthesis of fused pyrimido[4,5-b]pyridines.Biological Significance of Substituted Pyridones

The derivatives synthesized from ethyl 5-cyano-2-hydroxy-6-methylnicotinate are expected to exhibit a wide range of biological activities, given the established pharmacological importance of the 2-pyridone scaffold.

-

Anticancer Activity: Many substituted pyridones have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other key signaling pathways involved in cancer progression.[10]

-

Antimicrobial Activity: The 2-pyridone moiety is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.[11]

-

Cardiotonic Activity: Certain 2-pyridone derivatives have been investigated for their positive inotropic effects, making them of interest in the treatment of heart failure.[5][12]

Conclusion

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted 2-pyridone derivatives. This guide has outlined key synthetic transformations, including N- and O-alkylation, halogenation, and the construction of fused heterocyclic systems. The provided experimental protocols and mechanistic discussions are intended to empower researchers in the field of medicinal chemistry to explore the rich chemical space accessible from this scaffold. The continued investigation of derivatives based on this core structure holds significant promise for the discovery of novel therapeutic agents with a wide array of biological activities.

References

- Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Tohamy, S. A. (2005). New Synthetic Methods to 2-Pyridone Rings. Current Organic Chemistry, 9(16), 1637-1654.

- Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020).

- Belluco, P., Dorigo, P., Gaion, R. M., Menozzi, G., Mosti, L., & Schenone, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(48), 31235-31259.

- Dostanić, J., Valentić, N., Ušćumlić, G., & Mijin, D. (2011). Synthesis of 5-(substituted phenylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones from ethyl 3-oxo-2-(substituted phenylazo)butanoates. Journal of the Serbian Chemical Society, 76(4), 499-506.

- El-Sayed, M. S., El-Gaby, M. S. A., & Ghorab, M. M. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Biomolecular Structure and Dynamics, 1-16.

- Fathy, U., Gouhar, R. S., Younis, A., & El-Ghonemy, D. H. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562.

- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 20(6), 614-633.

- Hernández, F., De la Cruz, F., López, J., Peña, E., Delgado, F., Alcaraz, Y., Robles, J., Martínez-Alfaro, M., & Vázquez, M. A. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2), 143-149.

- Johnson, F. A., & Melhado, L. L. (1951). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 31, 25.

- Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(40), 7989-8015.

- Kim, J., & Movassaghi, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(10), 6725-6737.

- Kour, J., Kumar, S., Sharma, A., Kumar, A., Gupta, M. K., & Singh, B. (2022). Recent advances in the synthesis of pyrimido[4,5-b]quinolines. RSC advances, 12(12), 7247-7264.

- Mohareb, R. M., & Abdallah, B. A. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. Bulletin of the Chemical Society of Ethiopia, 37(1), 141-154.

- Ogunkemi, R. A. I., Bello, K. A., Abayeh, O. J., Jauro, A., & Kantiok, G. Y. (2016). SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED-3-CYANO-6-HYDROXY-4-METHYL-2-PYRIDONES. Science Forum (Journal of Pure and Applied Sciences), 16(1), 1-7.

-

PubChem. (n.d.). Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. Retrieved from [Link]

- Ramachary, D. B., & Ramakumar, K. (2011).

- Reddy, T. S., & Kumar, A. (2017). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry, 15(32), 6758-6763.

- Ryman, J. T., & Dowling, J. E. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 16(11), 1785-1792.

-

Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (n.d.). Retrieved from [Link]

- Vartanyan, S. A., & Akopyan, A. A. (2013). Reactions of 2-methylchromones with cyanoacetamides and ethyl cyanoacetate. synthesis of 6-(2-hydroxyaryl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles. Chemistry of Heterocyclic Compounds, 49(5), 708-713.

- Yilmaz, I., & Ceylan, M. (2012). Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds.

Sources

- 1. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED-3-CYANO-6- HYDROXY-4-METHYL-2-PYRIDONES | Science Forum (Journal of Pure and Applied Sciences) [bibliomed.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ajol.info [ajol.info]

- 11. sciforum.net [sciforum.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine Core

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development. Their presence in a wide array of pharmacologically active compounds underscores their versatility as a privileged scaffold. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, including P2Y12 antagonists used in antiplatelet therapy.[1] A thorough understanding of its formation mechanism is therefore critical for process optimization, impurity profiling, and the rational design of novel synthetic routes. This guide provides a detailed exploration of the reaction mechanism, grounded in established chemical principles and supported by relevant literature.

Unraveling the Reaction Pathway: A Modified Guareschi-Thorpe Synthesis

The formation of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is best described as a variation of the Guareschi-Thorpe pyridine synthesis. This multicomponent reaction involves the condensation of a β-ketoester (ethyl acetoacetate), an active methylene compound (cyanoacetamide), and a source of ammonia.[2] While classical Hantzsch pyridine synthesis typically involves an aldehyde and two equivalents of a β-ketoester, this modified approach utilizes cyanoacetamide as a key building block, leading to the specific substitution pattern observed in the target molecule.[3][4][5]

The overall reaction can be summarized as the condensation of ethyl acetoacetate and cyanoacetamide, followed by cyclization and subsequent tautomerization to yield the stable 2-hydroxypyridine (or 2-pyridone) form.

Delving into the Mechanistic Steps

The reaction proceeds through a series of well-defined steps, each driven by fundamental principles of organic chemistry. The most widely accepted mechanism involves the following key transformations:

Step 1: Formation of Cyanoacetamide (In Situ or Pre-formed)

While cyanoacetamide can be used as a starting material, it is often generated in situ from ethyl cyanoacetate and a source of ammonia, such as ammonium acetate or aqueous ammonia.[2][6][7] This initial aminolysis of the ester is a crucial first step.[8]

-

Causality: The use of an ammonium salt like ammonium carbonate can serve a dual purpose: providing the ammonia for the formation of cyanoacetamide and acting as a mild base to catalyze subsequent condensation steps.[2]

Step 2: Knoevenagel Condensation

This step involves the base-catalyzed condensation between the ketone carbonyl of ethyl acetoacetate and the active methylene group of cyanoacetamide. The enolate of ethyl acetoacetate, formed by deprotonation by a base, attacks the carbonyl carbon of cyanoacetamide, or conversely, the carbanion of cyanoacetamide attacks the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to yield an α,β-unsaturated intermediate.

-

Expert Insight: The choice of base is critical. A mild base is generally preferred to avoid unwanted side reactions such as the self-condensation of ethyl acetoacetate. Ammonium carbonate has been shown to be effective in this regard.[2]

Step 3: Michael Addition

An intramolecular Michael addition follows, where the enamine-like nitrogen of the intermediate from the cyanoacetamide moiety attacks the β-carbon of the α,β-unsaturated system derived from ethyl acetoacetate. This step is a classic example of conjugate addition and is responsible for the initial ring formation.

Step 4: Intramolecular Cyclization and Dehydration

Following the Michael addition, the newly formed cyclic intermediate undergoes an intramolecular cyclization. The amino group attacks the ester carbonyl of the ethyl acetoacetate moiety. This is followed by the elimination of a molecule of ethanol, leading to the formation of a dihydropyridine intermediate.

Step 5: Tautomerization to the Final Product

The resulting dihydropyridine intermediate readily tautomerizes to the more stable aromatic 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer). This aromatization is a strong thermodynamic driving force for the reaction.

Visualizing the Reaction Mechanism

To provide a clearer understanding of the reaction flow, the following diagram illustrates the key steps in the formation of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cyanoacetamide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate (CAS: 75894-42-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is a substituted pyridinone derivative that serves as a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its multifunctional structure, featuring a nitrile, an ester, and a pyridinone core, makes it a versatile precursor for the synthesis of more complex molecular architectures, including potential therapeutic agents. Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective handling, reaction optimization, purification, and formulation.

This technical guide provides a comprehensive, in-depth overview of the core physicochemical properties of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. The information is curated to support researchers in anticipating its behavior in experimental settings, ensuring data integrity, and streamlining development workflows.

Chemical Identity and Structure

Proper identification is the foundation of all chemical research. The compound is unambiguously defined by the following identifiers:

-

Chemical Name: Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

-

Synonyms: ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate[1]

-

CAS Number: 75894-42-7[2]

-

Molecular Formula: C₁₀H₁₀N₂O₃[1]

Critical Structural Feature: Tautomerism

A key feature of this molecule is its existence in tautomeric forms: the 2-hydroxy-pyridine form and the 2-oxo-1,2-dihydropyridine (or 2-pyridone) form. The IUPAC name, ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate, suggests that the pyridone form is predominant[1]. This equilibrium is crucial as it influences the compound's hydrogen bonding capabilities, polarity, and reactivity. In solid states and most solution phases, the 2-pyridone tautomer is generally the more stable and prevalent form due to amide resonance.

Caption: Tautomeric equilibrium of the title compound.

Molecular Structure

The accepted structure corresponds to the more stable 2-pyridone tautomer.

Caption: Key structural identifiers for the compound.

Tabulated Physicochemical Properties

The following table summarizes key computed and experimental properties critical for laboratory use and computational modeling.

| Property | Value | Source |

| Molecular Weight | 206.20 g/mol | PubChem[1][2] |

| Exact Mass | 206.06914219 Da | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| XLogP3 (Lipophilicity) | 0.4 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 79.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm[2] |

In-Depth Physical Characteristics

Physical State and Appearance

The compound is a solid at standard temperature and pressure[3]. While specific color and crystalline form data are not widely published, analogous compounds are often white to off-white or pale yellow crystalline powders. Visual inspection of a purified sample is the primary method for determining these characteristics.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities. Currently, a specific experimental melting point is not available in the cited literature.

Rationale for Determination: This parameter is essential for quality control and for setting temperature limits for handling, drying, and formulation processes to avoid degradation.

Protocol for Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., a rapid ramp to 20°C below the expected melting point, followed by a slow ramp of 1-2°C per minute).

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Caption: Standard workflow for melting point analysis.

Solubility Profile

The solubility of a compound dictates its utility in different reaction media and is a key factor in drug delivery and formulation.

-

Predicted Solubility: With a calculated LogP (XLogP3) of 0.4, the molecule is predicted to have moderate polarity[1]. It is expected to be sparingly soluble in water but should exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexanes is expected to be low.

-

Causality: The presence of hydrogen bond donors (the N-H group of the pyridone) and multiple acceptors (the three oxygen atoms and two nitrogen atoms) facilitates interaction with polar solvents[1]. The ethyl ester and methyl groups contribute some nonpolar character.

Protocol for Equilibrium Solubility Determination

-

Preparation: Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze a known volume of the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve to determine the concentration. The result is reported in units such as mg/mL or mol/L.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of the synthesized compound. While specific spectra for this exact compound are not publicly available, this section details the expected characteristics and the standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Expected Signals):

-

Ethyl Ester Group: A quartet (2H) around δ 4.0-4.4 ppm (for the -OCH₂-) and a triplet (3H) around δ 1.2-1.4 ppm (for the -CH₃).

-

Pyridine Ring Methyl Group: A singlet (3H) around δ 2.3-2.6 ppm.

-

Pyridine Ring Proton: A singlet (1H) for the proton at the C4 position, expected to be significantly downfield (δ > 8.0 ppm) due to the electron-withdrawing effects of the adjacent cyano and ester groups.

-

Pyridone N-H Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (Expected Signals):

-

Carbonyl Carbons: Two signals in the δ 160-170 ppm range for the ester and pyridone C=O groups.

-

Cyano Carbon: A signal around δ 115-120 ppm for the -C≡N group.

-

Aromatic/Olefinic Carbons: Several signals in the δ 100-160 ppm range corresponding to the carbons of the pyridine ring.

-

Aliphatic Carbons: Signals for the ethyl group carbons (-OCH₂- around δ 60-65 ppm; -CH₃ around δ 14 ppm) and the methyl group on the ring (around δ 15-20 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Expected Characteristic Absorptions:

-

N-H Stretch: A broad absorption band in the range of 3100-3400 cm⁻¹ (from the pyridone N-H).

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, intense absorption around 2220-2240 cm⁻¹ for the nitrile group.

-

C=O Stretches: Two distinct, strong absorption bands for the ester carbonyl (around 1720-1740 cm⁻¹) and the pyridone carbonyl (around 1650-1680 cm⁻¹).

-

C=C and C=N Stretches: Absorptions in the 1550-1650 cm⁻¹ region.

-

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion:

-

In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ should be observed at m/z 207.0764, corresponding to the formula C₁₀H₁₁N₂O₃⁺. This provides unambiguous confirmation of the elemental composition.

-

The exact mass of the neutral molecule is 206.0691 Da[1].

-

General Protocol for Spectroscopic Analysis

-

Sample Preparation: Dissolve a small amount of the sample (1-5 mg for NMR; <1 mg for MS) in an appropriate deuterated solvent (for NMR) or a volatile solvent (for MS). For IR, the sample can be analyzed neat (ATR) or as a KBr pellet.

-

Data Acquisition: Acquire data on a calibrated spectrometer (e.g., 400 MHz NMR, FT-IR, ESI-TOF MS).

-

Data Processing: Process the raw data (e.g., Fourier transform, baseline correction).

-

Interpretation: Analyze the processed spectra to assign signals to specific atoms or functional groups within the molecule, comparing the results to expected values to confirm the structure and purity.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is a multifunctional pyridinone derivative with well-defined, albeit largely computed, physicochemical properties. Its moderate polarity, hydrogen bonding capability, and characteristic spectroscopic signatures are direct consequences of its molecular structure. This guide provides the foundational data and experimental frameworks necessary for researchers to confidently utilize this compound in synthesis and development. The provided protocols for determining key physical characteristics serve as a self-validating system to ensure the quality and identity of the material in any research setting.

References

-

PubChem. Ethyl 5-hydroxy-2-methylnicotinate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

SpectraBase. Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. [Link]

-

mzCloud. 5 2 Cyanoethyl 2 mercapto 4 6 dimethylnicotinonitrile. [Link]

-

MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]

-

PubMed. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate - NIST WebBook. [Link]

-

National Institutes of Health. Ethyl 10-cyano-7-hydroxy-6-oxo-3-phenyl-8,9,10,10a-tetrahydro-6H-benzo[c]chromene-10-carboxylate. [Link]

-

PubChem. Ethyl 2,4-dichloro-6-methylnicotinate. [Link]

-

National Institutes of Health. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. [Link]

-

National Institute of Standards and Technology. Ethyl cyanoacetate - NIST WebBook. [Link]

-

SpectraBase. 5-hydroxy-6-methylnicotinic acid, ethyl ester. [Link]

-

SpectraBase. 5-cyano-4-[p-(dimethylamino)phenyl]-6-mercapto-2-methylnicotinic acid, ethyl ester. [Link]

Sources

Solubility Profile of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate: A Physicochemical and Methodological Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in both chemical and biological systems. It is a fundamental parameter that influences reaction kinetics, purification efficiency, formulation development, and ultimately, the bioavailability of a drug product. This technical guide provides a comprehensive examination of the solubility of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. We delve into the molecular characteristics that dictate its solubility, outline the theoretical principles of dissolution, and provide a detailed, field-proven experimental protocol for determining its equilibrium solubility. By synthesizing theoretical knowledge with practical methodology, this document serves as an essential resource for researchers, chemists, and pharmaceutical scientists working with this and structurally related compounds.

Introduction

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring is a common scaffold in many approved drugs, valued for its ability to engage in various intermolecular interactions.[1] A thorough understanding of the solubility of this specific molecule is paramount for its successful application, from early-stage discovery to late-stage development.

For the synthetic chemist, solvent selection is crucial for optimizing reaction yield and purity. For the pharmaceutical scientist, solubility data informs critical decisions in formulation, enabling the design of delivery systems that ensure adequate drug exposure. Furthermore, in the context of regulatory submissions, aqueous solubility is a key parameter for the Biopharmaceutics Classification System (BCS), which can streamline the drug approval process.[2] This guide provides the foundational knowledge and practical steps required to accurately characterize the solubility profile of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate.

Physicochemical Characterization of the Solute

A molecule's structure is the primary determinant of its physical properties, including solubility. A detailed analysis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate's features allows for a rational prediction of its solubility behavior.

Table 1: Key Physicochemical Properties of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |

| Molecular Weight | 206.20 g/mol | [3] |

| IUPAC Name | ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate | [3] |

| XLogP3 | 0.4 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Topological Polar Surface Area | 79.2 Ų |[3] |

Structural Analysis and Causality

The structure of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate contains several functional groups that dictate its polarity and capacity for intermolecular interactions:

-

2-Hydroxy-Pyridine Moiety: This is the most influential group. It exists in a tautomeric equilibrium with its keto form, 2-pyridone.[4][5] This feature allows the molecule to act as both a hydrogen bond donor (from the N-H in the pyridone form or O-H in the hydroxy form) and an acceptor (the carbonyl oxygen or the ring nitrogen).

-

Ester and Cyano Groups: Both the ethyl ester and the nitrile (cyano) groups are polar and contain electronegative atoms (oxygen and nitrogen) that can act as hydrogen bond acceptors.

-

Polarity Indicators: The low XLogP3 value of 0.4 indicates that the molecule is relatively hydrophilic, favoring partitioning into polar solvents over nonpolar ones.[3] The significant topological polar surface area (TPSA) further confirms its polar character, which is a strong predictor of its ability to interact with polar solvents.[3]

Tautomerism and Ionization

The 2-hydroxypyridine core is ionizable. Based on the parent compound, we can predict its acid-base behavior, which is critical for understanding its pH-dependent aqueous solubility. The parent 2-hydroxypyridine has two pKa values: a pKa of ~0.75 for the protonation of the ring nitrogen and a pKa of ~11.7 for the deprotonation of the hydroxyl group.[4][6][7] Therefore, Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is expected to be:

-

Positively charged (protonated) in highly acidic conditions (pH < 1).

-

Neutral across a broad physiological pH range.

-

Negatively charged (deprotonated) in highly alkaline conditions (pH > 11).

This behavior dictates that its aqueous solubility will be lowest in the neutral pH range and will increase significantly at very low or very high pH values.

The Theoretical Framework of Solubility

Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][8][9]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by O-H or N-H bonds and are excellent at both donating and accepting hydrogen bonds. Given the target molecule's one hydrogen bond donor and four acceptors, it is expected to have favorable interactions and thus significant solubility in these solvents.[10]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. They are effective at dissolving polar molecules. High solubility is anticipated in solvents like DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. Due to the high polarity of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, its solubility in nonpolar solvents is expected to be very low. The energy required to break the strong intermolecular forces within the solute's crystal lattice would not be compensated by the weak solute-solvent interactions.[1]

The Role of Temperature

The dissolution of most solid compounds is an endothermic process, meaning it requires energy to break the crystal lattice bonds.[6] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[11] Conversely, if dissolution were exothermic, solubility would decrease with increasing temperature. For pharmaceutical applications, solubility is often determined at physiologically relevant temperatures, such as 37 °C.

Experimental Protocol: Equilibrium Solubility Determination

To ensure trustworthy and reproducible data, a standardized methodology is essential. The Saturation Shake-Flask Method is universally recognized as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

Caption: Workflow for the Saturation Shake-Flask Method.

Step-by-Step Methodology

-

Preparation: Add an amount of solid Ethyl 5-cyano-2-hydroxy-6-methylnicotinate to a glass vial sufficient to ensure that a solid phase remains after equilibrium is reached. A common starting point is to add ~10 mg of the compound to 1 mL of the test solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C ± 1 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is achieved.

-

Validation of Equilibrium: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent (e.g., within 5%), equilibrium can be considered established.

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it immediately using a chemically compatible, low-adsorption syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution. This step is critical to prevent undissolved solid from inflating the result.

-

Quantification: Prepare a series of calibration standards of the compound in a suitable diluent. Accurately dilute the filtered sample and analyze it, along with the standards, using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This concentration represents the equilibrium solubility. For BCS purposes, perform this procedure in aqueous buffers at pH 1.2, 4.5, and 6.8.

Illustrative Solubility Profile

While specific experimental data for this compound is not publicly available, we can construct a scientifically plausible solubility profile based on its physicochemical properties. The following table presents an illustrative dataset to guide researchers.

Table 2: Predicted Equilibrium Solubility of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate at 25°C

| Solvent | Solvent Type | Predicted Solubility Range | Rationale |

|---|---|---|---|

| Hexane | Nonpolar | < 0.1 mg/mL | Poor interaction between a highly polar solute and a nonpolar solvent. |

| Dichloromethane | Nonpolar Aprotic | 1 - 5 mg/mL | Limited polarity, unable to engage in H-bonding. |

| Ethyl Acetate | Polar Aprotic | 5 - 20 mg/mL | Moderate polarity and H-bond acceptor capability. |

| Acetone | Polar Aprotic | 20 - 50 mg/mL | Strong dipole moment and H-bond acceptor. |

| Ethanol | Polar Protic | 50 - 100 mg/mL | Strong H-bond donor and acceptor properties. |

| Methanol | Polar Protic | > 100 mg/mL | Similar to ethanol but higher polarity. |

| Water | Polar Protic | 1 - 10 mg/mL | Capable of H-bonding, but the organic scaffold limits high solubility. |

| DMSO | Polar Aprotic | > 200 mg/mL | Highly polar nature and strong H-bond acceptor, excellent for dissolving polar compounds. |

pH-Dependent Aqueous Solubility Profile

Based on the predicted pKa values, the solubility in aqueous buffers at 37 °C is expected to follow a "U-shaped" curve.

-

At pH 1.2: The pyridine nitrogen may be partially protonated, leading to an increase in solubility compared to neutral pH.

-

At pH 4.5 and 6.8: The molecule will be predominantly in its neutral form. In this range, the solubility is expected to be at its minimum and primarily driven by the molecule's intrinsic polarity and hydrogen bonding with water.

-

At pH > 11.7: The hydroxyl group will deprotonate to form an anion, drastically increasing the molecule's polarity and leading to a sharp rise in aqueous solubility.

For BCS classification, the lowest measured solubility across the 1.2-6.8 pH range is the determining value.

Practical Applications in Research & Development

-

Solvent Selection for Synthesis: For a reaction involving this compound, a solvent in which it is highly soluble, such as DMSO or an alcohol, would be appropriate to ensure a homogeneous reaction mixture.

-

Purification by Recrystallization: A suitable solvent system for recrystallization would involve dissolving the compound in a "good" solvent (e.g., hot methanol or acetone) where it is highly soluble, and then adding a "poor" solvent (an anti-solvent, e.g., water or hexane) to induce precipitation of the pure compound upon cooling.

-

Biopharmaceutical Assessment: The measured aqueous solubility data is directly used for BCS classification. If the highest single therapeutic dose can dissolve in 250 mL of buffer at the lowest point of solubility between pH 1.2-6.8, the compound is classified as "highly soluble" (BCS Class 1 or 3). This classification can potentially allow for a waiver of in vivo bioequivalence studies, significantly accelerating drug development.

Conclusion

This guide has established a comprehensive framework for understanding and determining the solubility of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. By analyzing its molecular structure, we can rationally predict its behavior in various solvents, with high solubility expected in polar protic and aprotic solvents and poor solubility in nonpolar media. The provided step-by-step protocol for the shake-flask method offers a robust and reliable system for generating high-quality, reproducible experimental data. This synthesis of theoretical understanding and practical methodology equips researchers and drug developers with the necessary tools to effectively utilize this compound in their scientific endeavors.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]

-

Chemistry LibreTexts. Temperature Effects on Solubility. [Link]

-

PubChem. 2-Pyridone. National Center for Biotechnology Information. [Link]

-

CK-12 Foundation. How Temperature Influences Solubility. [Link]

-

Alorayn, F.; Miao, J.; St-Amant, A. Biochemistry, Dissolution and Solubility. In StatPearls; StatPearls Publishing: Treasure Island (FL), 2023. [Link]

-

Al-Sultani, A. A. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 2024, 6(2), 5. [Link]

-

StudySmarter. Polarity and Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. How Do Hydrogen Bonds Influence Solubility? YouTube, 2024. [Link]

-

Wikipedia. Solubility. [Link]

-

askIITians. How do hydrogen bonds affect solubility? [Link]

-

PubChem. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. National Center for Biotechnology Information. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

PubChem. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. National Center for Biotechnology Information. [Link]

-

Al-Ghaban, A.; Abbas, A.; Al-Ani, M. A review of methods for solubility determination in biopharmaceutical drug characterization. Int. J. Pharm. Pharm. Sci., 2017, 9(8), 1-8. [Link]

-

BioAssay Systems. Shake Flask Solubility Services. [Link]

-

Soderberg, T. Solubility. In Organic Chemistry With a Biological Emphasis Volume I; Chemistry LibreTexts, 2019. [Link]

-

University of Massachusetts Boston. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Xiong, J., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 2019, 54(16), 1349-1354. [Link]

-

Homework.Study.com. How does polarity affect solubility? [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube, 2024. [Link]

-

Ortiz, M., et al. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 2021, 13(3), 382. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. 2018. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Chemistry Made Simple. How Does Solvent Polarity Impact Compound Solubility? YouTube, 2024. [Link]

-

Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

International Council for Harmonisation. ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. 2019. [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. 2020. [Link]

-

PubChem. Ethyl 5-hydroxy-2-methylnicotinate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. 2021. [Link]

-

RAPS. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. 2018. [Link]

-

U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. 2018. [Link]

-

U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. 1997. [Link]

-

Dissolution Technologies. Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. 2023. [Link]

-